molecular formula C9H6ClNO B1314644 1H-indole-2-carbonyl Chloride CAS No. 58881-45-1

1H-indole-2-carbonyl Chloride

Cat. No. B1314644
CAS RN: 58881-45-1
M. Wt: 179.6 g/mol
InChI Key: GUMVEYKDOAQLGN-UHFFFAOYSA-N
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Patent
US05264433

Procedure details

A mixture of indole-2-carboxylic acid (2.18 g), N,N-dimethylformamide (52 mg) and thionyl chloride (1.0 ml) in dry dichloromethane (22 ml) was refluxed for 1 hour to give a solution of 2-indolylcarbonyl chloride.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.CN(C)C=O.S(Cl)([Cl:20])=O>ClCCl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([Cl:20])=[O:12]

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
52 mg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
22 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.